

# An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylisoquinoline

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## Compound of Interest

Compound Name: **4-Phenylisoquinoline**

Cat. No.: **B177005**

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## Abstract

**4-Phenylisoquinoline** is a heterocyclic aromatic compound that serves as a crucial structural motif in medicinal chemistry and materials science. Its derivatives have been explored for a range of applications, including as kinase inhibitors and as materials for organic light-emitting diodes (OLEDs). A thorough understanding of the core physicochemical properties of the parent compound is fundamental for the rational design and development of new derivatives with tailored functions. This guide provides a summary of the known physicochemical data for **4-phenylisoquinoline** and outlines standardized experimental protocols for their determination.

## Core Physicochemical Properties

Quantitative experimental data for the parent **4-phenylisoquinoline** is sparse in the literature. The available information, primarily from chemical suppliers and computational predictions, is summarized below. These values serve as a baseline for researchers working with this scaffold.

Property	Value	Data Type	Source
Molecular Formula	C <sub>15</sub> H <sub>11</sub> N	---	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	205.25 g/mol	---	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	80 °C	Experimental	<a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	356.4 ± 11.0 °C	Predicted	<a href="#">[4]</a> <a href="#">[5]</a>
Density	1.127 ± 0.06 g/cm <sup>3</sup>	Predicted	<a href="#">[4]</a> <a href="#">[5]</a>
logP (Octanol-Water Partition Coefficient)	3.7 - 3.9	Predicted	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
pKa (Acid Dissociation Constant)	4.94 ± 0.10	Predicted	<a href="#">[4]</a>
Aqueous Solubility	Limited solubility in water. Soluble in polar organic solvents.	Qualitative	<a href="#">[7]</a> <a href="#">[8]</a>
Appearance	Typically a solid at room temperature.	Observational	<a href="#">[7]</a>

Note: Predicted values are computationally derived and should be confirmed experimentally for critical applications.

## Experimental Protocols for Physicochemical Characterization

Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data. As specific protocols for **4-phenylisoquinoline** are not widely published, this section provides standardized methodologies applicable to this and similar solid organic compounds.

### 2.1. Melting Point Determination

The melting point is a critical indicator of purity.[\[9\]](#)[\[10\]](#) Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C.[\[11\]](#) Impurities tend to depress and broaden the melting range.[\[9\]](#)

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

- Sample Preparation: Finely powder the crystalline **4-phenylisoquinoline** sample. Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[12][13]
- Apparatus Setup:
  - Thiele Tube: Attach the capillary tube to a calibrated thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in a Thiele tube containing a high-boiling point oil (e.g., silicone oil), making sure the rubber band is above the oil level.[11]
  - Digital Apparatus (e.g., Mel-Temp): Insert the capillary tube into the heating block.[9]
- Heating: Heat the apparatus. For a Thiele tube, gently heat the side arm to create a convection current for uniform heating.[11] For a digital apparatus, set the heating rate.
- Measurement:
  - First, perform a rapid determination by heating quickly to find the approximate melting point.[9]
  - Allow the apparatus to cool, then prepare a new sample.
  - Heat again, but slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[11]
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2. [10][13]
- Replicates: Perform at least two careful determinations to ensure consistency.[9]

## 2.2. Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as logP, is the logarithm of the partition coefficient of a compound between an organic (n-octanol) and an aqueous phase.[14] It is a key parameter for

predicting drug absorption and membrane permeability.

#### Methodology: Shake-Flask Method

The shake-flask method is the gold standard for logP determination.[\[15\]](#)

- Solvent Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate.
- Sample Preparation: Prepare a stock solution of **4-phenylisoquinoline** in the pre-saturated n-octanol.
- Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous buffer in a flask.
- Equilibration: Seal the flask and shake it for a sufficient time (e.g., 1 to 24 hours) at a constant temperature to allow equilibrium to be reached.[\[16\]](#)[\[17\]](#)
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of **4-phenylisoquinoline** in both the n-octanol and aqueous layers using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[18\]](#)
- Calculation: Calculate logP using the formula:
  - $P = [\text{Concentration in Octanol}] / [\text{Concentration in Aqueous Phase}]$
  - $\log P = \log_{10}(P)$ [\[14\]](#)

### 2.3. Aqueous Solubility Determination

Aqueous solubility is a critical property affecting bioavailability and formulation.[\[19\]](#) Both kinetic and thermodynamic solubility can be measured. Thermodynamic solubility, which measures the concentration at equilibrium, is considered the benchmark.[\[20\]](#)

Methodology: Thermodynamic Shake-Flask Method

- Sample Preparation: Add an excess amount of solid **4-phenylisoquinoline** to a vial containing a specific volume of aqueous buffer (e.g., pH 7.4).
- Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[21]
- Phase Separation: Separate the undissolved solid from the solution by filtration or high-speed centrifugation.[16]
- Quantification: Prepare a series of dilutions from the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method like LC-MS or HPLC-UV against a standard calibration curve.[16]
- Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

## 2.4. Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH.[22] For a weak base like isoquinoline (pKa ≈ 5.14), this is a critical parameter.[8]

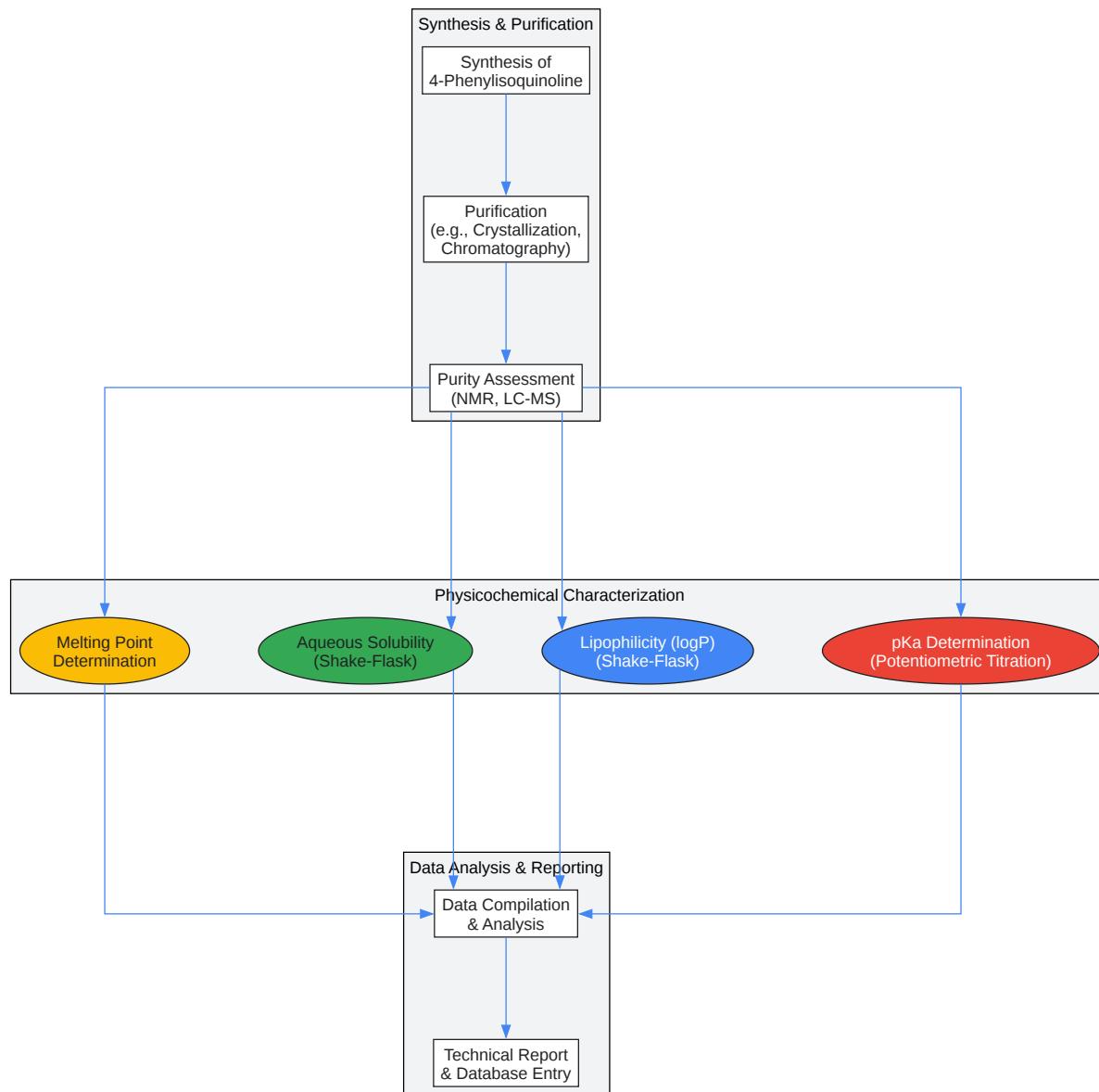
Methodology: Potentiometric Titration

- Solution Preparation: Dissolve an accurately weighed amount of **4-phenylisoquinoline** in a suitable co-solvent (if necessary due to low aqueous solubility) and water. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[23]
- Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[23]
- Titration: Place the sample solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).[23]
- Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

- Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. For a base, the pKa corresponds to the pH at the half-equivalence point, where half of the base has been protonated.[22]
- Replicates: Perform a minimum of three titrations to ensure data reliability.[23]

## Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive physicochemical characterization of a synthesized compound like **4-phenylisoquinoline**.



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Caption: General workflow for synthesis and physicochemical characterization.

## Conclusion

While comprehensive experimental data for **4-phenylisoquinoline** is not readily available, established predictive models and standardized protocols provide a robust framework for its characterization. The methodologies outlined in this guide offer researchers a clear path to generating high-quality, reliable data for melting point, lipophilicity, solubility, and pKa. This information is indispensable for advancing the use of the **4-phenylisoquinoline** scaffold in the design of novel pharmaceuticals and advanced materials.

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